(5-Fluorobenzofuran-2-yl)boronic acid
Overview
Description
(5-Fluorobenzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BFO3. It is a derivative of benzofuran, where a fluorine atom is substituted at the 5-position and a boronic acid group is attached to the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorobenzofuran-2-yl)boronic acid typically involves the borylation of 5-fluorobenzofuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow setups and metal-free photoinduced borylation methods have been developed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (5-Fluorobenzofuran-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-80°C), inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Fluorobenzofuran-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (5-Fluorobenzofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. Subsequent reductive elimination releases the coupled product and regenerates the active palladium species .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Thienylboronic acid
Comparison: (5-Fluorobenzofuran-2-yl)boronic acid is unique due to its benzofuran core, which imparts distinct electronic properties compared to simpler arylboronic acids. This uniqueness enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in synthetic organic chemistry .
Properties
IUPAC Name |
(5-fluoro-1-benzofuran-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIPSIVUHENTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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